N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
Description
This compound features a 6-ethoxy-substituted benzothiazole core linked via a propanamide chain to a cyclopenta[c]pyridazinone moiety.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-26-13-7-8-15-16(10-13)27-19(20-15)21-18(25)11(2)23-17(24)9-12-5-4-6-14(12)22-23/h7-11H,3-6H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHXBJYMMLPBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multiple steps that include the formation of the benzothiazole and cyclopentapyridazine moieties. The following table summarizes the synthetic routes and conditions:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 2-Aminobenzenethiol + Ethyl bromoacetate | Dioxane, Heat |
| 2 | Cyclization | Intermediate + 1-methylpyrazole-3-carboxylic acid | Catalysts under reflux |
| 3 | Purification | Crystallization or chromatography | Solvent-based methods |
This synthetic approach allows for the efficient creation of the target compound while maintaining high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an enzyme inhibitor and receptor modulator.
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The compound can interact with receptor binding domains affecting signal transduction pathways.
Biological Assays and Findings
Research has indicated several biological activities associated with this compound:
Case Studies
Recent studies have highlighted the efficacy of this compound in various contexts:
-
Anticancer Activity : A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Methodology : Cell viability assays and flow cytometry were employed to assess apoptosis.
- Results : A dose-dependent decrease in cell viability was observed.
-
Anti-inflammatory Effects : Another research focused on its anti-inflammatory properties using lipopolysaccharide (LPS)-induced macrophages.
- Findings : The compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) significantly compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
a) 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(1,3-thiazol-2-yl)propanamide ()
- Key Difference : Replaces the 6-ethoxybenzothiazole with a simpler thiazol-2-yl group.
- Thiazole’s smaller aromatic system may weaken interactions with hydrophobic binding pockets .
b) N-(5,6-methylenedioxybenzothiazole-2-yl)propanamide derivatives ()
Variations in the Cyclopenta[c]pyridazinone-Linked Amide Chain
a) 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide (BK91650) ()
- Molecular Formula : C17H20N4O2S
- Key Difference : Incorporates a tetrahydrobenzothiazole group, introducing partial saturation.
- Impact : Increased conformational flexibility may reduce binding specificity but improve solubility. Molecular weight (344.43 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
b) 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide (BK86039) ()
- Molecular Formula : C20H23N3O2
- Key Difference : Replaces benzothiazole with a tetrahydronaphthalene group.
- Impact : The bulky tetrahydronaphthalene moiety may sterically hinder target engagement but enhance binding to hydrophobic receptors. Higher molecular weight (337.42 g/mol) could affect diffusion rates .
Functional Group Modifications in Propanamide Linkers
a) N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenyl propanamide (17b) ()
- Key Difference : Adds a nitrobenzenesulfonyl group to the propanamide chain.
- Impact : The electron-withdrawing nitro group may enhance electrophilic reactivity, increasing susceptibility to nucleophilic attack in biological systems. Spectral data (e.g., HRMS m/z 586.0991) confirm structural integrity .
b) Ethyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-methylpropanoate (11k) ()
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : and highlight the use of chloroacetyl chloride and nucleophilic aromatic substitution for benzothiazole derivatization, suggesting scalable synthesis for the target compound .
- The ethoxy group in the target compound may position it for CNS applications due to increased blood-brain barrier penetration .
- Thermodynamic Stability: Cyclopenta[c]pyridazinone-containing compounds (e.g., BK91650) show high purity (90%) and stability in research formulations, supporting further preclinical testing .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Synthesis optimization involves stepwise adjustments to reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions, as observed in analogous pyridazine derivatives .
- Catalyst use : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures >95% purity, validated by HPLC .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ethoxy benzothiazole at δ 1.4 ppm for CH₃) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 427.1234) .
- X-ray crystallography : Resolves stereochemistry of the cyclopenta[c]pyridazinone core .
- FT-IR : Detects carbonyl stretches (1680–1720 cm⁻¹) in the propanamide and pyridazinone moieties .
Basic: How should initial biological screening be designed to assess therapeutic potential?
Methodological Answer:
Prioritize target-specific assays:
- Enzyme inhibition : Test against human leukocyte elastase (HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC), with IC₅₀ calculations .
- Cell viability : Use MTT assays on cancer lines (e.g., A549, HeLa) at 1–100 μM concentrations .
- ADME profiling : Microsomal stability (rat liver microsomes) and Caco-2 permeability predict pharmacokinetics .
Advanced: What mechanistic insights exist for its enzyme inhibition activity?
Methodological Answer:
Structural analogs suggest competitive inhibition:
- Docking studies : The benzothiazole group occupies HLE’s S1 pocket, while the pyridazinone interacts with catalytic Ser195 .
- Kinetic analysis : Lineweaver-Burk plots reveal increased Kₘ without altering Vₘₐₓ, confirming reversible binding .
- Mutagenesis : Ser195Ala mutation in HLE abolishes inhibition, validating target engagement .
Advanced: How can interaction studies with biological targets be conducted?
Methodological Answer:
Advanced biophysical methods are required:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to immobilized HLE .
- Isothermal titration calorimetry (ITC) : Quantify ΔH and ΔS of binding to confirm entropy-driven interactions .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .
Advanced: How do structural modifications influence bioactivity?
Methodological Answer:
A SAR table from analogous compounds highlights key substituent effects:
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| Ethoxy → Methoxy (benzothiazole) | ↑ HLE inhibition (IC₅₀ from 12 → 8 nM) | |
| Cyclopenta[c]pyridazinone → Pyrimidine | ↓ Cytotoxicity (HeLa IC₅₀ from 5 → 50 μM) | |
| Propanamide → Acetamide | Improved microsomal stability (t₁/₂ 2 → 6 h) |
Advanced: How can contradictory data on bioactivity be resolved?
Methodological Answer:
Address discrepancies through:
- Assay standardization : Use identical HLE batches and substrate concentrations to minimize variability .
- Meta-analysis : Compare IC₅₀ values across studies (e.g., 8 nM vs. 15 nM) to identify outlier methodologies .
- Proteomic profiling : Check for off-target interactions (e.g., MMP-9 inhibition) that may confound results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
